5-bromo-N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide
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Overview
Description
5-bromo-N’-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide is a chemical compound with a complex structure that includes a bromine atom, a furan ring, and a tetramethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromo-2-furoic acid hydrazide with 2,2,6,6-tetramethyl-4-piperidone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and productivity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding furan-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
5-bromo-N’-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N’-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N’-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carboxamide
- N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
Uniqueness
5-bromo-N’-(2,2,6,6-tetramethylpiperidin-4-ylidene)furan-2-carbohydrazide is unique due to its specific combination of a bromine atom, a furan ring, and a tetramethylpiperidine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-13(2)7-9(8-14(3,4)18-13)16-17-12(19)10-5-6-11(15)20-10/h5-6,18H,7-8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSZPYXFCQJFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC=C(O2)Br)CC(N1)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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